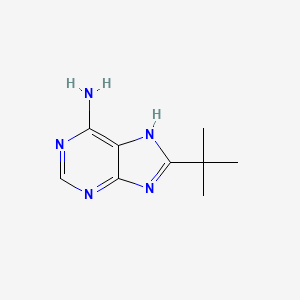
Cobalt(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+) is a divalent metal cation, a cobalt cation and a monoatomic dication. It has a role as a cofactor.
Cobalt, also known as co(ii) or CO2+, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cobalt has been found in human kidney and skin tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Cobalt is a potentially toxic compound.
科学的研究の応用
Catalysis
Cobalt(2+) complexes have emerged as catalysts for homogeneous hydrogenations, replacing noble metals due to their availability, lower cost, and reduced toxicity. They have been used in the reduction of carbon dioxide and nitriles, and hydrogenation of N-heteroarenes and carboxylic esters. The pairing of a suitable cobalt precursor and a tridentate or tetradentate phosphine ligand is critical for desired reactivity (Liu et al., 2018).
Biomedical Applications
Cobalt coordination complexes exhibit redox and magnetic properties suitable for applications in biology and medicine. These applications include diverse uses in imaging and therapy (Renfrew et al., 2017).
Energy and Biofuel Cells
Nano cobalt oxide has been utilized as an electrocatalyst in biofuel cells. It exhibits outstanding oxygen reduction reaction (ORR) activity and significantly enhances power generation (Cao et al., 2016).
Water Oxidation Catalysis
Spinel Co3O4, containing Co(2+), has been studied as a promising oxygen evolution reaction (OER) catalyst for water electrolysis. The Co(2+) site is crucial for the formation of active cobalt oxyhydroxide in water oxidation (Wang et al., 2016).
Geometallurgy
Cobalt is critical in high-tech applications like rechargeable batteries. Variability in cobalt ores poses challenges in developing a single extraction process. Understanding cobalt minerals' processability is essential for efficient recovery and sustainable sourcing (Dehaine et al., 2021).
Electromagnetic Applications
Cobalt's magnetic properties are exploited in absorbing stealth technology. Enhancing cobalt's electromagnetic property via phase-controlled synthesis of nanostructures on graphene networks has shown excellent microwave absorbability, crucial for technological applications (Pan et al., 2013).
Biochemistry and Molecular Interactions
Cobalt's interactions with biomolecules like amino acids and organic acids are vital for understanding its role in biological systems. Studies on Co(II) complexes with imino-bis(methylphosphonic acid) provide insights into cobalt's biological relevance and potential applications (Jankovics et al., 2002).
Environmental Toxicology
Cobalt's environmental behavior and potential for bioaccumulation across food chains are studied to assess its ecological risks. The soil-to-plant transfer and accumulation in higher trophic levels are areas of ongoing research (Gál et al., 2008).
Lithium-Ion Batteries
Cobalt is a key element in lithium-ion battery cathodes. Research efforts are focused on decreasing or eliminating cobalt content to lower costs while maintaining performance (Li & Lu, 2020).
Material Science
Cobalt oxides as anode materials in Li-ion batteries show stable reversible lithium storage capacity, attributed to the formation of nanosized lithiation products (Wang et al., 2002).
特性
CAS番号 |
22541-53-3 |
|---|---|
製品名 |
Cobalt(2+) |
分子式 |
Co+2 |
分子量 |
58.93319 g/mol |
IUPAC名 |
cobalt(2+) |
InChI |
InChI=1S/Co/q+2 |
InChIキー |
XLJKHNWPARRRJB-UHFFFAOYSA-N |
SMILES |
[Co+2] |
正規SMILES |
[Co+2] |
melting_point |
1495°C |
その他のCAS番号 |
22541-53-3 7440-48-4 |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



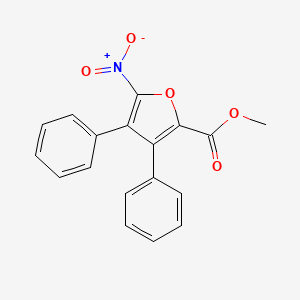
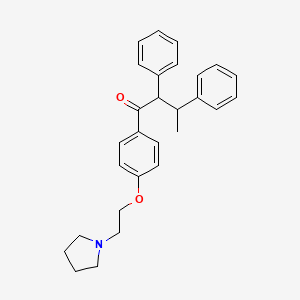
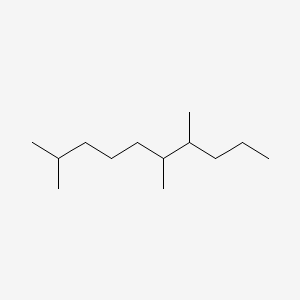
![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)
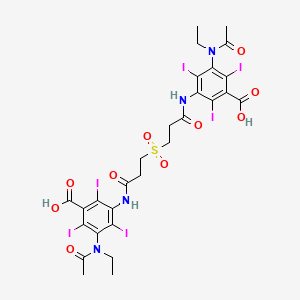
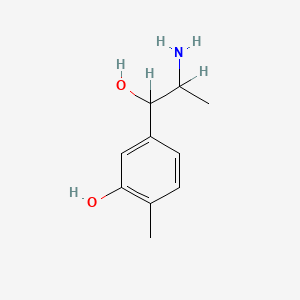
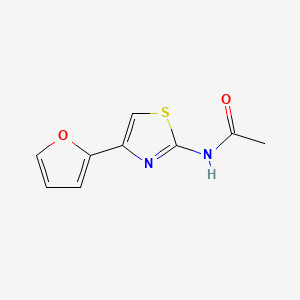
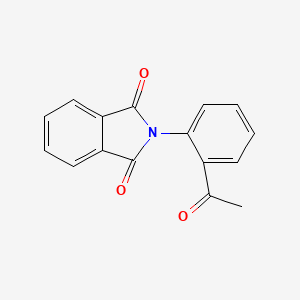
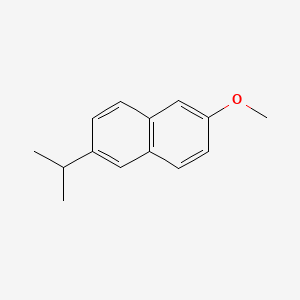
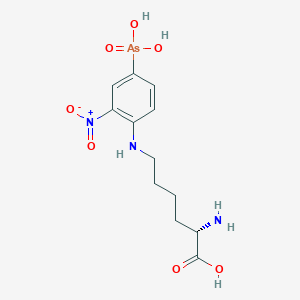
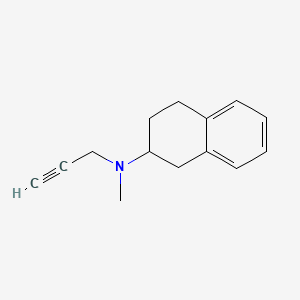
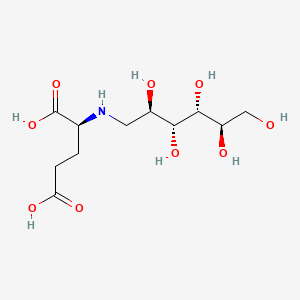
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
